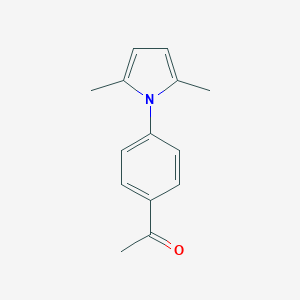
1-(4-(2,5-ジメチル-1H-ピロール-1-イル)フェニル)エタノン
説明
“1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides . These molecules have shown appreciable action against DHFR and enoyl ACP reductase enzymes, and some of them have also exhibited strong antibacterial and antitubercular properties .
Synthesis Analysis
The synthesis of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” involves the reaction of 2,5-dimethylpyrrole with phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” has been studied through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学的研究の応用
抗体産生増強
この化合物は、哺乳動物細胞培養、特に組換えチャイニーズハムスター卵巣細胞におけるモノクローナル抗体の産生を向上させることが示されています。 .
抗菌活性
この化合物の誘導体のシリーズが合成され、抗菌活性について評価されました。 一部は、細菌の代謝に不可欠なエノイルACPレダクターゼやDHFRなどの酵素のインビトロ阻害についても試験されました。 .
細胞培養と代謝
この化合物が細胞培養の傾向とサプリメント条件下での組換えチャイニーズハムスター卵巣(rCHO)細胞の代謝に与える影響を理解するための研究が行われています。 .
抗増殖活性
この化合物のように、3位にピロール基を含む化合物は、ウニ胚モデルなどで示されているように、抗増殖活性を示すことが知られています。 .
抗結核療法
この化合物は抗結核治療薬として開発されており、細胞培養におけるモノクローナル抗体(mAb)産生を刺激する上で有望な結果を示しています。 .
作用機序
Target of Action
The primary targets of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, also known as N-(4-Acetylphenyl)-2,5-dimethylpyrrole, are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs.
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The affected pathways include the fatty acid synthesis pathway (inhibited by Enoyl ACP Reductase) and the folic acid synthesis pathway (inhibited by DHFR). The inhibition of these pathways disrupts bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential metabolic pathways in bacteria, leading to inhibited growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Safety and Hazards
While handling and storing this compound, it is advised to avoid contact with oxidizing agents to prevent fire and explosion. It is also recommended to ensure sufficient ventilation to avoid inhaling its vapors. The compound should be stored in a cool, dry place, away from fire sources and flammable substances .
将来の方向性
The molecules synthesized from “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
生化学分析
Cellular Effects
In cellular contexts, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone has been found to influence monoclonal antibody production in Chinese hamster ovary cell cultures . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions could potentially explain the observed effects on cellular function and metabolism.
特性
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWQHUEXYLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335072 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-45-9 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
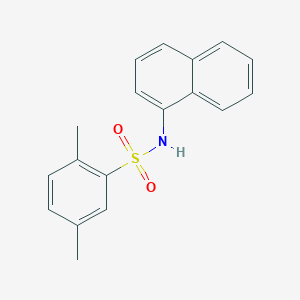
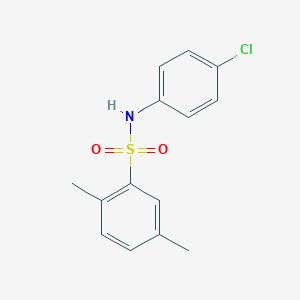

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
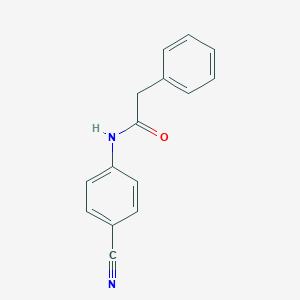
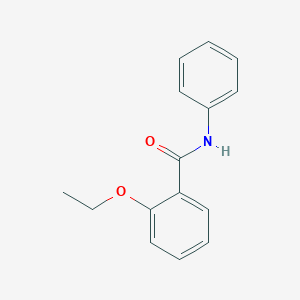

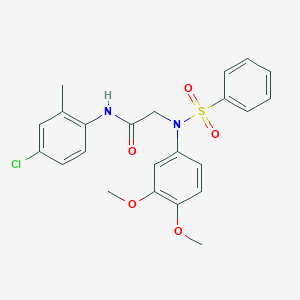
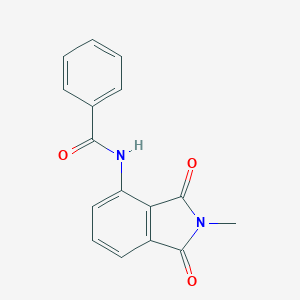
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)


